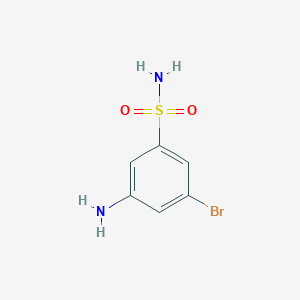

3-Amino-5-bromobenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-5-bromobenzene-1-sulfonamide is a chemical compound with the molecular formula C6H7BrN2O2S . It has a molecular weight of 251.10 g/mol .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H7BrN2O2S . The structure of similar compounds is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, sealed in dry conditions, at room temperature .Scientific Research Applications

Carbonic Anhydrase Inhibition for Antitumor Applications Research has shown that halogenated sulfonamides, including compounds similar to 3-Amino-5-bromobenzene-1-sulfonamide, act as potent inhibitors of the carbonic anhydrase (CA) IX enzyme, which is associated with tumor tissues. Inhibition of CA IX has been suggested as a potential therapeutic approach for targeting tumor cells, as it presents a different inhibition profile compared to other CA isozymes, making these compounds interesting leads for antitumor agent development (Ilies et al., 2003).

Broad Specificity Antibodies for Sulfonamide Antibiotics A study developed broad specificity antibodies for detecting a wide range of sulfonamide antibiotic congeners, which are derivatives of sulfonamides like this compound. These antibodies, which can detect various sulfonamides in milk samples, were developed by immunizing with compounds structurally related to sulfonamides and could be crucial for screening food products for sulfonamide contamination, ensuring food safety (Adrián et al., 2009).

Antitumor Sulfonamide Libraries Another significant application involves the synthesis and screening of sulfonamide-focused libraries for antitumor activity. Compounds from these libraries have been evaluated for their ability to inhibit cell growth in various cancer cell lines, leading to the identification of potent cell cycle inhibitors that have advanced to clinical trials. This research underscores the importance of sulfonamides in the development of new antitumor agents (Owa et al., 2002).

Sulfonamide as Functional Group in Drug Design The sulfonamide group, a key component in compounds like this compound, plays a crucial role in medicinal chemistry. It is found in a variety of drugs, including sulfonamide antibacterials, which inhibit tetrahydropteroic acid synthetase. Despite historical concerns about hypersensitivity, the sulfonamide group remains a vital element in the development of new therapeutic agents, highlighting its safety and efficacy in drug design (Kalgutkar et al., 2010).

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which it belongs, are known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing it, thereby inhibiting the enzyme and disrupting folic acid synthesis .

Biochemical Pathways

By inhibiting dihydropteroate synthase, it prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital cofactor in the synthesis of nucleic acids .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

By inhibiting folic acid synthesis, sulfonamides generally lead to a deficiency of nucleic acids in bacteria, thereby inhibiting their growth and reproduction .

Action Environment

For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Safety and Hazards

Future Directions

While specific future directions for 3-Amino-5-bromobenzene-1-sulfonamide are not mentioned in the available resources, sulfonamides as a class of compounds have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Amino-5-bromobenzene-1-sulfonamide are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .

Cellular Effects

It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and may undergo degradation over time .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information about threshold effects, as well as toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

3-amino-5-bromobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHCJSZERNZPJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)N)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrakis[4-(1-imidazolyl)phenyl]methane](/img/structure/B6591035.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B6591066.png)

![2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B6591091.png)

![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)

![6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B6591109.png)